2-Nitro-D-tryptophan
Description
Historical Context and Evolution of Research on Tryptophan Nitration in Chemical Biology
The journey into understanding tryptophan's role in biology began with its isolation by Sir Frederick Hopkins in the early 1900s, which established it as an essential amino acid. ebsco.com For many decades, research into the effects of reactive nitrogen species—such as peroxynitrite (ONOO⁻) formed from nitric oxide (NO) and superoxide (B77818) (O₂⁻)—focused predominantly on the nitration of tyrosine to form 3-nitrotyrosine (B3424624), which became a widely used biomarker for nitrosative stress. nih.govnih.gov
The first indications that tryptophan residues could also be modified by nitrating agents came from fluorescence studies. nih.gov However, it was not until the mid-1990s that specific products of the reaction between peroxynitrite and free L-tryptophan were identified, revealing a complex mixture of nitrated and oxidized products. nih.gov Early research showed that the outcomes of these reactions were highly dependent on factors like pH and reactant concentrations. nih.gov A significant evolution in the field was the development of specific antibodies, particularly against 6-nitrotryptophan (B1227654), which enabled researchers to more effectively detect and study nitrated proteins in vivo and in vitro. nih.govresearchgate.net This spurred a shift from viewing tryptophan nitration as a mere side-reaction of nitrosative stress to investigating it as a potentially distinct and functionally important post-translational modification. nih.gov
Significance of Tryptophan Nitration in Mechanistic Chemical and Biochemical Studies
The addition of a nitro (NO₂) group to tryptophan's indole (B1671886) ring has profound mechanistic consequences. Chemically, it introduces a bulky, electron-withdrawing group that can alter the residue's hydrophobicity, hydrogen bonding capacity, and electronic properties. These changes can, in turn, disrupt protein folding, alter enzyme active sites, and interfere with protein-protein interactions. nih.govnih.gov
Biochemically, tryptophan nitration is implicated in both pathological and physiological processes. In pathological contexts, it is a hallmark of nitrosative stress, a condition associated with numerous diseases where the production of RNS is elevated. nih.govnih.gov The modification of critical tryptophan residues can lead to loss of protein function; for example, the nitration of tryptophan residues in hen egg-white lysozyme (B549824) was associated with a decrease in its enzymatic activity. nih.govresearchgate.net
Conversely, evidence suggests a role for tryptophan nitration in normal physiological processes. A key example is the biosynthesis of the phytotoxin thaxtomin A by Streptomyces bacteria. biomedres.us This process involves the highly regioselective nitration of L-tryptophan to 4-nitro-L-tryptophan, a reaction catalyzed by a unique cytochrome P450 enzyme, TxtE. nih.govkcl.ac.ukukri.org This discovery demonstrated that enzymatic pathways can precisely control tryptophan nitration to produce bioactive molecules, suggesting that the modification is not merely a result of random oxidative damage. biomedres.us
Overview of Positional Isomers of Nitrotryptophan and the Specific Focus on 2-Nitro-D-tryptophan
Unlike tyrosine, which is typically nitrated at a single position (C3), the indole ring of tryptophan has multiple carbon atoms susceptible to nitration. mdpi.com This leads to the formation of several positional isomers, which are molecules that share the same chemical formula but differ in the position of the nitro group on the aromatic ring. unacademy.comaakash.ac.in The primary isomers identified in research studies are 2-, 4-, 5-, and 6-nitrotryptophan. mdpi.comresearchgate.netresearchgate.net
The distribution of these isomers depends heavily on the reaction conditions and the nitrating agent.
6-Nitrotryptophan (6-NO₂-Trp) is often the most abundant and stable product in non-enzymatic reactions with peroxynitrite at neutral pH and is the predominant form found in vivo. nih.govresearchgate.net
4-Nitrotryptophan (4-NO₂-Trp) is famously produced with high regioselectivity by the enzyme TxtE. biomedres.usbiomedres.us
5-Nitrotryptophan (5-NO₂-Trp) has also been identified as a product of in vitro nitration and in some enzymatic systems. nih.govukri.orgmedchemexpress.com
2-Nitrotryptophan (2-NO₂-Trp) is one of the isomers formed, though typically in lower yields compared to the 6-nitro isomer, during the reaction of tryptophan with peroxynitrite. mdpi.com Its formation highlights the complex reactivity of the indole ring.
The focus of this article, This compound , introduces another layer of specificity: stereochemistry. Most amino acids in proteins are of the L-configuration. However, D-amino acids, including D-tryptophan, exist in nature, often in bacterial cell walls and certain peptides. nih.govdrugbank.com While a chemical synthesis for 2-nitro-L-tryptophan has been described uga.edu, specific research focusing on the synthesis, properties, and biological role of the this compound enantiomer is notably scarce in current scientific literature. Its study, therefore, lies at the intersection of positional isomerism and stereochemistry, representing a highly specialized area of chemical biology.
Table 1: Positional Isomers of Nitrotryptophan
| Isomer Name | Position of Nitro Group | Common Context of Formation |
|---|---|---|
| 2-Nitrotryptophan | C2 | Minor product of peroxynitrite-mediated nitration. mdpi.com |
| 4-Nitrotryptophan | C4 | Regioselective product of enzymes like TxtE. biomedres.usbiomedres.us |
| 5-Nitrotryptophan | C5 | Observed in vitro and via some enzymatic pathways. nih.govukri.org |
| 6-Nitrotryptophan | C6 | Major product of non-enzymatic nitration; most abundant in vivo. nih.govresearchgate.net |
Current Research Gaps and Future Perspectives in the Field of Nitrotryptophan Chemistry
Despite significant progress, several knowledge gaps and exciting future directions remain in the study of nitrotryptophan chemistry.
Current Research Gaps:
Biological Function of Specific Isomers: The precise biological roles of most nitrotryptophan isomers, particularly 2-NO₂-Trp, are largely unknown. It is unclear if they are simply markers of oxidative damage or if they act as specific signaling molecules. nih.gov
Enzymology of Nitration: While TxtE provides a model for regioselective nitration, the full range of enzymes capable of nitrating tryptophan in different organisms and at different positions is yet to be discovered. ukri.org The mechanisms these enzymes employ are still a subject of active investigation. nih.govbiomedres.us
Analytical Detection: While methods exist to detect nitrotryptophan, accurately quantifying the different positional isomers in complex biological samples remains a major challenge. researchgate.net The lack of specific antibodies for isomers other than 6-NO₂-Trp hinders progress.
Role of Stereochemistry: The significance of D-isomers like this compound is almost entirely unexplored. Understanding if and how they are synthesized and what unique biological activities they may possess is a key unknown.
Future Perspectives:
Development of Biocatalysts: The discovery of nitrating enzymes like TxtE opens the door to developing them as biocatalysts for green chemistry. ukri.orgresearchgate.net Engineering these enzymes could provide sustainable methods for producing specific nitro-aromatic compounds for use in pharmaceuticals and other industries. acs.org
Probes for Chemical Biology: Synthesizing specific isomers, including this compound, could provide valuable chemical probes to study protein function and the consequences of this specific modification in a controlled manner.
Disease Biomarkers: A better understanding of the isomer distribution in various diseases could lead to the development of more specific biomarkers for nitrosative stress, potentially distinguishing between different pathological states. researchgate.net
Cell Signaling Pathways: Future work will likely focus on elucidating whether tryptophan nitration, like phosphorylation, is a regulated and reversible modification involved in cellular signaling cascades under both physiological and pathological conditions. nih.gov
Properties
Molecular Weight |
250.23 |
|---|---|
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Aspects of Nitrotryptophans
Fundamental Reaction Mechanisms of Tryptophan Nitration
The nitration of tryptophan, an essential amino acid, is a significant modification that can occur under conditions of nitroxidative stress. This process involves the introduction of a nitro group (-NO2) onto the indole (B1671886) ring of the tryptophan molecule. The mechanisms governing this reaction are complex and can proceed through different pathways, leading to a variety of nitrated products.
Radical and Electrophilic Pathways in Indole Nitration
The nitration of the indole ring of tryptophan can occur through both radical and electrophilic pathways. bhu.ac.inresearchgate.net In biological systems, reactive nitrogen species (RNS) play a crucial role. nih.govmdpi.com Peroxynitrite (ONOO⁻), formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻•), is a key nitrating agent. nih.gov At physiological pH, peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH). nih.gov The homolytic cleavage of ONOOH can generate hydroxyl radical (•OH) and nitrogen dioxide (•NO₂). nih.govacs.org
The radical pathway is initiated by the abstraction of a hydrogen atom from the indole ring by a radical species like •OH, forming a tryptophanyl radical. nih.govresearchgate.net This radical can then react with •NO₂ to yield nitrotryptophan. nih.gov Alternatively, an electrophilic pathway involves the direct attack of a nitrating agent on the electron-rich indole ring. bhu.ac.inrsc.org While strong acidic conditions favor electrophilic nitration, they can also lead to the polymerization of indole. bhu.ac.inbhu.ac.in Therefore, non-acidic nitrating agents are often employed in synthetic chemistry. bhu.ac.in
The reactivity of the indole ring is highest at the C3 position due to the stability of the resulting cation intermediate. bhu.ac.in However, steric hindrance and the specific reaction conditions can influence the position of nitration.
Peroxynitrite-Mediated Tryptophan Nitration and Positional Isomer Formation (e.g., 1-, 2-, 4-, 5-, 6-, 7-nitrotryptophan)
Peroxynitrite-mediated nitration of tryptophan is a significant process in vivo and can lead to the formation of several positional isomers. nih.govresearchgate.net The reaction of peroxynitrite with tryptophan can yield a variety of nitrated and oxidized products. nih.govnih.gov The possible isomers include 1-, 2-, 4-, 5-, 6-, and 7-nitrotryptophan. nih.gov
The distribution of these isomers is dependent on the reaction conditions. Studies have shown that in the absence of carbon dioxide (CO₂), the reaction of N-acetyl-L-tryptophan with peroxynitrite yields products such as 6-nitrotryptophan (B1227654), 1-nitrosotryptophan, and 1-nitrotryptophan. nih.gov The formation of these different products highlights the multiple reactive sites on the tryptophan indole ring. researchgate.net Among the various isomers, 6-nitrotryptophan is noted to be a major and stable product at neutral pH. researchgate.net The stability of these isomers varies, with 1-nitro- and 1-nitrosotryptophan being less stable than 6-nitrotryptophan. nih.gov
Table 1: Positional Isomers of Nitrotryptophan
| Isomer | Position of Nitro Group |
|---|---|
| 1-Nitrotryptophan | N1 of the indole ring |
| 2-Nitrotryptophan | C2 of the indole ring |
| 4-Nitrotryptophan | C4 of the indole ring |
| 5-Nitrotryptophan | C5 of the indole ring |
| 6-Nitrotryptophan | C6 of the indole ring |
Influence of Environmental Factors on Nitration Regioselectivity (e.g., CO₂)
Environmental factors, particularly the presence of carbon dioxide (CO₂), can significantly influence the regioselectivity of tryptophan nitration by peroxynitrite. nih.gov In biological systems, CO₂ is present at significant concentrations and reacts readily with peroxynitrite to form the nitrosoperoxycarbonate adduct (ONOOCO₂⁻). nih.govnih.gov This adduct rapidly decomposes to generate nitrogen dioxide (•NO₂) and the carbonate radical (CO₃⁻•). nih.gov
The carbonate radical is a potent one-electron oxidant that can abstract a hydrogen atom from the tryptophan indole ring, leading to the formation of a tryptophanyl radical. nih.gov This radical then reacts with •NO₂ to form nitrotryptophan. nih.gov The presence of CO₂ has been shown to enhance the nitration of tryptophan and alter the product distribution. nih.gov For instance, in the presence of bicarbonate (which is in equilibrium with CO₂), the yield of 6-nitrotryptophan from the reaction of N-acetyl-tryptophan with peroxynitrite is significantly increased compared to other products. nih.gov This suggests that the CO₂-dependent pathway is a major route for tryptophan nitration in vivo. nih.gov
Electronic Structure and Stability of Nitrotryptophan Isomers
The electronic structure and stability of nitrotryptophan isomers are critical to understanding their reactivity and biological significance. The introduction of a nitro group, a strong electron-withdrawing group, significantly alters the electronic properties of the tryptophan indole ring. The stability of the different isomers can be influenced by factors such as resonance and steric interactions.
Computational studies using methods like density functional theory (DFT) can provide insights into the relative energies and electronic distributions of the various nitrotryptophan isomers. mdpi.comresearchgate.net The stability of these isomers is an important factor in determining their prevalence in biological systems. For example, 6-nitrotryptophan has been identified as a particularly stable isomer. nih.gov The electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can help predict the sites most susceptible to further reactions. mdpi.com
Redox Properties and Electrode Potentials of Nitrated Tryptophans
The redox properties of tryptophan are significantly altered upon nitration. The electrode potential of the tryptophan radical/tryptophan couple (Trp•, H⁺/TrpH) at pH 7 is approximately 0.99 ± 0.01 V. nih.govacs.org The introduction of a nitro group, being electron-withdrawing, is expected to increase the electrode potential of the corresponding nitrotryptophan radical/nitrotryptophan couple. This is supported by studies on nitrotyrosine, where the electrode potential of N-acetyl-3-nitro-l-tyrosine ethyl ester is higher than that of tyrosine. nih.govacs.org
The altered redox potential of nitrotryptophans can have significant implications for their role in biological electron transfer processes. While specific electrode potential values for all nitrotryptophan isomers are not extensively documented in the provided search results, the general trend observed with other nitrated aromatic amino acids suggests that nitration makes the molecule more difficult to oxidize. This can affect the function of proteins containing nitrated tryptophan residues.
Table 2: Redox Potentials of Tryptophan and Related Compounds at pH 7
| Compound | Redox Couple | Electrode Potential (V) |
|---|---|---|
| L-Tryptophan | Trp•, H⁺/TrpH | 0.99 ± 0.01 nih.govacs.org |
| L-Tyrosine | TyrO•, H⁺/TyrOH | 0.97 ± 0.01 nih.govacs.org |
Non-Enzymatic Degradation Pathways of Nitrotryptophans in Model Systems
The stability of nitrotryptophans is a key factor in their biological impact. Some nitrotryptophan isomers can undergo non-enzymatic degradation. For instance, 1-nitro- and 1-nitrosotryptophan have been shown to be relatively unstable in buffer at physiological pH and temperature, with half-lives of 18 hours and 1.5 hours, respectively. nih.gov In contrast, 6-nitrotryptophan is significantly more stable under the same conditions, with a half-life of up to 6 days. nih.gov
The degradation of nitrated proteins is a complex process. Studies on nitrated cytochrome c have shown that the presence of nitrotyrosine can decrease the rate of degradation by the proteasome. nih.gov This suggests that the modification may interfere with the recognition and cleavage of the protein by cellular degradation machinery. While specific studies on the non-enzymatic degradation of all nitrotryptophan isomers in model systems are not detailed in the provided search results, the varying stability of the different isomers suggests that their degradation pathways and rates would also differ. Further research is needed to fully elucidate the non-enzymatic degradation pathways of each nitrotryptophan isomer and their implications for cellular homeostasis.
Role of Nitrotryptophans in Mechanistic Biochemical Investigations
Protein Post-Translational Tryptophan Nitration
Tryptophan nitration is a post-translational modification that occurs under conditions of nitrosative stress, where reactive nitrogen species (RNS) are generated. nih.gov This modification can significantly impact protein structure and function.
Formation Mechanisms:
Tryptophan nitration is primarily mediated by reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻). nih.gov Peroxynitrite can react directly with tryptophan or decompose into nitrogen dioxide (•NO₂) and hydroxyl (•OH) radicals, which then react with the indole (B1671886) ring of tryptophan. nih.gov The reaction often proceeds through a radical intermediate. nih.gov The presence of carbon dioxide (CO₂) can enhance the nitration of tryptophan by peroxynitrite, favoring the formation of nitrated products over oxidized ones. nih.gov
Several isomers of nitrotryptophan can be formed, including 1-, 2-, 4-, 5-, 6-, and 7-nitrotryptophan, with the relative abundance of each isomer depending on the specific reaction conditions and the local protein environment. nih.gov For instance, at neutral pH, 6-nitrotryptophan (B1227654) is often the major product of peroxynitrite-mediated nitration. nih.gov In some biological systems, specific enzymes can catalyze the regioselective nitration of tryptophan. For example, a tryptophanyl-tRNA synthetase (TrpRS II) from the bacterium Deinococcus radiodurans forms a complex with nitric oxide synthase, leading to the specific formation of 4-nitro-tryptophan. nih.gov Similarly, the cytochrome P450 enzyme TxtE in Streptomyces scabies catalyzes the conversion of L-tryptophan to 4-nitro-L-tryptophan. biomedres.usbiomedres.us
Detection Methods:
The detection and identification of nitrated tryptophan residues in proteins can be achieved through several analytical techniques:
Mass Spectrometry (MS): This is a powerful tool for identifying post-translational modifications. Both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to detect the mass shift of +45 Da corresponding to the addition of a nitro group. nih.gov Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact location of the nitrated tryptophan residue within the protein sequence.
Antibodies: Specific antibodies that recognize nitrotryptophan residues have been developed. nih.gov These can be used in techniques like Western blotting and immunohistochemistry to detect nitrated proteins in complex biological samples.
Spectroscopy: The introduction of a nitro group alters the spectral properties of tryptophan. Changes in fluorescence emission spectra can indicate tryptophan modification, although this method is less specific than mass spectrometry or antibody-based detection. nih.gov
The addition of a bulky and electron-withdrawing nitro group to the tryptophan indole ring can have significant consequences for protein structure and conformation. Tryptophan residues are often located in critical regions of proteins, such as active sites or protein-protein interaction interfaces. researchgate.net The large surface area of the indole side-chain contributes to stabilizing protein structure through hydrophobic and hydrogen bonding interactions. nih.govnih.gov
Nitration can disrupt these interactions in several ways:
Steric Hindrance: The nitro group can sterically clash with neighboring amino acid residues, forcing a change in the local protein conformation.
Altered Electronic Properties: The electron-withdrawing nature of the nitro group can alter the hydrogen bonding capacity of the indole nitrogen and affect charge distribution within the aromatic ring, potentially disrupting key interactions. researchgate.net
Increased Polarity: The addition of the nitro group increases the polarity of the tryptophan side chain, which can be particularly disruptive if the residue is located in a hydrophobic core of the protein.
These molecular-level changes can lead to protein unfolding, aggregation, or altered dynamics, ultimately affecting the protein's biological function. researchgate.net
The nitration of specific tryptophan residues has been shown to modulate the catalytic activity of several enzymes.
Phospholipase A2 (PLA2): Group VIA phospholipase A2 (iPLA₂β) is susceptible to inactivation by biological oxidants. nih.gov Studies have shown that oxidation of tryptophan residues, alongside other modifications like the formation of disulfide bonds and sulfenic acids, can lead to a loss of enzymatic activity. nih.gov Specifically, the oxidation of Trp460, which is located near the lipase consensus sequence, has been suggested to cause irreversible inactivation of the enzyme. nih.gov The catalytic mechanism of phospholipase A2 involves a His/Asp catalytic dyad, and conformational changes induced by tryptophan modification in proximity to the active site can impair substrate binding or the catalytic process. mdpi.com
Copper, Zinc-Superoxide Dismutase (Cu, Zn-SOD): Human Cu,Zn-superoxide dismutase (SOD1) is an important antioxidant enzyme that catalyzes the dismutation of superoxide (B77818) radicals. libretexts.org The modification of a single tryptophan residue, Trp32, in human Cu,Zn-SOD by peroxynitrite-CO₂ or the myeloperoxidase-hydrogen peroxide-nitrite system leads to a decrease in its enzymatic activity. nih.gov In one study, this modification resulted in a 15% loss of activity. nih.gov The nitrated products identified included 6-nitrotryptophan as a major product. nih.gov The catalytic cycle of Cu,Zn-SOD involves the reduction and oxidation of the copper ion at the active site. libretexts.org Alterations in the protein structure due to the nitration of Trp32 can likely affect the efficiency of this catalytic cycle.
| Enzyme | Modified Tryptophan Residue | Effect on Catalytic Activity | Nitrating Agent/System |
|---|---|---|---|
| Phospholipase A2 (iPLA₂β) | Trp460 (Oxidation) | Irreversible Inactivation | Biological Oxidants (e.g., H₂O₂, NO, HOCl) |
| Cu, Zn-Superoxide Dismutase (SOD1) | Trp32 | Decreased Activity (15% loss) | Peroxynitrite-CO₂, Myeloperoxidase-H₂O₂-Nitrite |
Interactions of Nitrotryptophans with Enzymes and Receptors
Nitrated tryptophan analogues, including 2-Nitro-D-tryptophan, are valuable for studying the specificity and dynamics of enzyme-substrate and receptor-ligand interactions.
Tryptophan Synthase: Tryptophan synthase is an enzyme that catalyzes the final two steps in tryptophan biosynthesis. wikipedia.org It is a tetrameric complex of two α and two β subunits. wikipedia.org The β subunit catalyzes the condensation of indole and serine to form tryptophan. wikipedia.org Tryptophan synthase is known to accept indole analogues as substrates, leading to the synthesis of corresponding tryptophan analogues. wikipedia.org This suggests that the active site of the β subunit can accommodate modifications on the indole ring. Studies with nitro-indole could provide insights into the electronic requirements for the condensation reaction.
Tryptophanyl-tRNA Synthetase (TrpRS): Tryptophanyl-tRNA synthetase is responsible for attaching tryptophan to its cognate tRNA during protein synthesis. wikipedia.org An unusual TrpRS (TrpRS II) from the bacterium Deinococcus radiodurans has been shown to interact with nitric oxide synthase, leading to the regioselective nitration of tryptophan to 4-nitro-tryptophan. nih.gov This nitrated tryptophan can then be charged onto tRNA. nih.gov This indicates that the active site of this particular TrpRS can recognize and bind nitrated tryptophan, highlighting a potential pathway for the incorporation of non-canonical amino acids into proteins. The binding of tryptophan to TrpRS involves interactions with several key residues, and the presence of a nitro group would alter these interactions, providing a means to probe the binding pocket. acs.org
Enzymes typically exhibit a high degree of stereospecificity, preferentially binding and metabolizing one enantiomer of a substrate over the other. youtube.com In the case of tryptophan, most enzymes involved in its metabolism are specific for the L-enantiomer. nih.govmdpi.com
Tryptophanase: Tryptophanase is an enzyme that degrades L-tryptophan into indole, pyruvate, and ammonia. mdpi.com It is known for its extremely tight enantioselectivity for L-tryptophan and generally shows no activity towards D-tryptophan. mdpi.com However, under certain conditions, such as in the presence of diammonium hydrogenphosphate, tryptophanase can be induced to catalyze the degradation of D-tryptophan. mdpi.com This suggests a degree of flexibility in the active site that can be modulated. The use of nitrated D-tryptophan analogues could further probe the limits of this flexibility and the specific interactions that determine enantioselectivity.
Tryptophan 2,3-dioxygenase (TDO): Tryptophan 2,3-dioxygenase is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. nih.gov Molecular dynamics simulations have shown that the stereospecificity of TDO for L-tryptophan is achieved through a "perfect fit" in the active site, where L-Trp forms optimal interactions with the protein. nih.gov In contrast, D-tryptophan exhibits weaker interactions and does not bind as favorably. nih.gov The introduction of a nitro group on the indole ring of D-tryptophan would likely further weaken these interactions due to steric and electronic effects, potentially making it an even poorer substrate or a potential inhibitor.
| Enzyme | Preferred Substrate | Activity with D-Tryptophan | Basis of Stereospecificity |
|---|---|---|---|
| Tryptophanase | L-Tryptophan | Generally none, but can be induced | Strict active site geometry, can be modulated by external factors |
| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | Weak binding and low activity | "Perfect fit" of L-Trp in the active site, leading to stronger interactions compared to D-Trp |
Nitrotryptophans as Mechanistic Probes for Enzyme Active Site Characterization
Nitro-substituted tryptophan analogs serve as valuable tools for probing the active sites of enzymes, particularly those that utilize tryptophan as a substrate. The introduction of a nitro group, which is bulky and electron-withdrawing, can significantly alter the steric and electronic properties of the tryptophan molecule. These alterations allow researchers to investigate the tolerance and specificity of an enzyme's active site.
The study of Tryptophan Synthase (TrpB), an enzyme that synthesizes tryptophan from serine and indole, provides a key example. Wild-type TrpB exhibits poor acceptance of many tryptophan analogs, especially those with bulky or electron-deficient substituents like nitroindoles. nih.gov By employing directed evolution, researchers have generated mutant versions of TrpB with enhanced activity towards these challenging substrates. nih.govacs.org For instance, mutations at key residues within the active site were found to be crucial for improving the synthesis of nitrotryptophans. nih.gov These studies demonstrate how the use of nitroindoles as substrates can probe the structural constraints of the enzyme's active site. The successful engineering of TrpB to accommodate these analogs reveals insights into which amino acid residues are critical for substrate binding and catalysis, effectively mapping the active site's architecture and chemical environment. nih.govacs.org
Biosynthesis and Metabolic Transformations of Nitrotryptophan-Containing Natural Products in Microorganisms
Many microorganisms produce a diverse array of secondary metabolites, some of which incorporate a nitrated tryptophan moiety. ekb.eg The biosynthesis of these natural products often involves unique enzymatic pathways that are of significant interest for their novel biochemistry. These pathways can feature non-ribosomal peptide synthetases (NRPSs) and specialized tailoring enzymes that perform modifications like nitration. ekb.egnih.gov
Role of 4-Nitrotryptophan in the Biosynthesis of Thaxtomin A
Thaxtomin A is a phytotoxin produced by plant-pathogenic Streptomyces species, and its biosynthesis is a well-studied example of a pathway involving a nitrotryptophan intermediate. nih.govresearchgate.net The core structure of thaxtomin A is a cyclic dipeptide assembled from L-phenylalanine and the non-proteinogenic amino acid L-4-nitrotryptophan. researchgate.netresearchgate.net
The formation of L-4-nitrotryptophan is the first committed step in the pathway. researchgate.net This reaction is catalyzed by TxtE, a unique cytochrome P450 enzyme that performs the nitration of L-tryptophan using nitric oxide (NO) and O2. nih.govresearchgate.net Following its synthesis, L-4-nitrotryptophan serves as a substrate for a non-ribosomal peptide synthetase (NRPS) system. Specifically, the NRPS module TxtB recognizes and activates L-4-nitrotryptophan, while the TxtA module activates L-phenylalanine. nih.govresearchgate.net These two amino acids are then condensed to form a dipeptide intermediate, which undergoes cyclization and subsequent modifications, including N-methylation, to yield the final thaxtomin A product. researchgate.net The addition of L-4-nitrotryptophan to cultures of mutant Streptomyces strains unable to produce it can restore thaxtomin A production, confirming its essential role as a biosynthetic intermediate. nih.govresearchgate.net
Table 1: Key Enzymes in the Biosynthesis of Thaxtomin A
| Enzyme | Gene | Function |
|---|---|---|
| Tryptophan 4-nitrase | txtE | Catalyzes the nitration of L-tryptophan to form L-4-nitrotryptophan. nih.govresearchgate.net |
| Non-ribosomal peptide synthetase B | txtB | Activates and incorporates L-4-nitrotryptophan into the dipeptide backbone. nih.govresearchgate.net |
| Non-ribosomal peptide synthetase A | txtA | Activates and incorporates L-phenylalanine. researchgate.net |
Pathways Involving Nitrotryptophan Intermediates in Secondary Metabolite Production (e.g., Pyrrolnitrin)
Pyrrolnitrin is a potent antifungal antibiotic produced by various bacteria, including many Pseudomonas species. nih.gov Its biosynthesis originates from L-tryptophan, which undergoes a series of four enzymatic transformations encoded by the prnABCD operon. nih.govmdpi.com While a free nitrotryptophan is not a direct intermediate in the same manner as in thaxtomin A biosynthesis, the pathway culminates in the formation of a nitrated tryptophan derivative.
The biosynthetic pathway begins with the chlorination of L-tryptophan at the 7-position of the indole ring by the enzyme PrnA, a tryptophan 7-halogenase, to form 7-chloro-L-tryptophan. nih.gov The second enzyme, PrnB, then catalyzes a complex rearrangement and decarboxylation of 7-chloro-L-tryptophan to produce monodechloroaminopyrrolnitrin. nih.gov This intermediate is subsequently chlorinated a second time by the PrnC enzyme to yield aminopyrrolnitrin. nih.gov The final and crucial step is the oxidation of the amino group of aminopyrrolnitrin to a nitro group, a reaction catalyzed by the enzyme PrnD. nih.govmdpi.com This oxidation completes the synthesis of pyrrolnitrin. nih.gov Therefore, the nitro group in pyrrolnitrin is installed at the end of the pathway onto a rearranged and chlorinated tryptophan-derived scaffold. nih.govfrontiersin.org
Table 2: Enzymes of the Pyrrolnitrin Biosynthetic Pathway
| Enzyme | Gene | Function |
|---|---|---|
| Tryptophan 7-halogenase | prnA | Catalyzes the chlorination of L-tryptophan to 7-chloro-L-tryptophan. nih.gov |
| Monodechloroaminopyrrolnitrin synthase | prnB | Converts 7-chloro-L-tryptophan to monodechloroaminopyrrolnitrin through ring rearrangement and decarboxylation. nih.gov |
| Monodechloroaminopyrrolnitrin halogenase | prnC | Chlorinates monodechloroaminopyrrolnitrin to form aminopyrrolnitrin. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Nitro-L-tryptophan |
| 7-chloro-L-tryptophan |
| Aminopyrrolnitrin |
| Indole |
| L-phenylalanine |
| L-tryptophan |
| Monodechloroaminopyrrolnitrin |
| Nitric oxide |
| Pyrrolnitrin |
| Serine |
Advanced Analytical and Spectroscopic Characterization of Nitrotryptophans for Research
Chromatographic and Mass Spectrometric Approaches for Isomer Differentiation and Quantification
Chromatography and mass spectrometry are cornerstone techniques for the analysis of nitrotryptophans. They provide the means to separate isomers, detect their presence even at trace levels, and identify their location within peptide and protein sequences.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating nitrotryptophan isomers. When coupled with an electrochemical detector (ED), it offers a sensitive method for quantifying electroactive species like nitroaromatic compounds. The nitro group on the tryptophan indole (B1671886) ring is electrochemically active, allowing for its reduction at a working electrode, which generates a measurable current proportional to its concentration.
Early methods for detecting nitrated tryptophan relied on HPLC with UV-Vis spectrophotometry, but the sensitivity and selectivity were often insufficient for biological samples. nih.gov HPLC-ED enhances sensitivity, making it more suitable for quantifying specific isomers. nih.gov For instance, methods have been developed for analyzing various nitrophenols, demonstrating the utility of electrochemical detection for such compounds. researchgate.net The detection limits for nitro-amino acids using HPLC-ED can be very low, reaching the femtomole level (e.g., 300 fmol for 4- and 5-nitrotryptophan). nih.gov The separation is typically achieved on reversed-phase columns, such as C18, where retention can be modulated by adjusting the mobile phase composition, including the organic modifier content and pH. researchgate.netnih.gov
Table 1: Illustrative HPLC-ED Parameters for Nitroaromatic Compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Nova-Pack C18, 4 µm | researchgate.net |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 6.0) / Methanol (70:30, v/v) | researchgate.net |
| Flow Rate | 1.3 mL/min | researchgate.net |
| Detector | Amperometric thin-layer detector with Silver Solid Amalgam Working Electrode (AgSAE) | researchgate.net |
| Detection Potential | -1.0 V | researchgate.net |
| Lower Detection Limit | ~200-300 fmol for various nitro-amino acids | nih.gov |
This table provides representative conditions for the analysis of nitroaromatic compounds by HPLC-ED. Specific optimization would be required for 2-Nitro-D-tryptophan.
Electrospray ionization-tandem mass spectrometry (ESI-MS/MS), particularly when coupled with liquid chromatography (LC), is a powerful and widely used technique for the definitive identification and quantification of post-translational modifications, including tryptophan nitration. epa.gov This method involves introducing the sample into the mass spectrometer as a fine spray of charged droplets, generating gas-phase ions of the peptides or proteins.
In the first stage of mass analysis (MS1), the instrument measures the mass-to-charge ratio (m/z) of the intact peptide ions. A nitrated peptide will exhibit a characteristic mass increase of 45.004 Da (the mass of NO₂) over the unmodified peptide. nih.gov This precursor ion is then selected and fragmented, and the resulting product ions are analyzed in the second stage (MS2). The fragmentation pattern provides sequence information, allowing for the precise localization of the nitro group on a specific tryptophan residue within the peptide. portlandpress.comnih.govnih.gov
For quantitative studies, a technique called multiple reaction monitoring (MRM) is often employed. epa.gov This method offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions. A quantitative method using LC-ESI-MS/MS has been developed to measure 2-, 4-, and 6-NO₂Trp isomers in proteins. epa.gov
Table 2: Key ESI-MS/MS Parameters for Nitrotryptophan Isomer Analysis
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Application | Source |
|---|---|---|---|---|
| Tryptophan (Trp) | 205 | 188 | Quantification | epa.gov |
| 2-NO₂Trp | 250 | 130 | Quantification | epa.gov |
| 4-NO₂Trp | 250 | 159 | Quantification | epa.gov |
| 6-NO₂Trp | 250 | 233 | Quantification | epa.gov |
The table highlights specific mass transitions used in MRM for quantifying nitrotryptophan isomers and the general approach for identifying nitrated peptides.
MALDI-TOF mass spectrometry is another critical tool in proteomics for analyzing large biomolecules like proteins and peptides. In this technique, the analyte is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the matrix and analyte, and the ions are accelerated into a time-of-flight tube where their mass-to-charge ratio is determined by their flight time.
MALDI-TOF is highly effective for peptide mass fingerprinting, where the masses of peptides from a protein digest (e.g., with trypsin) are measured and compared to a database to identify the protein. nih.gov The presence of a nitrated tryptophan residue is revealed by a peptide mass that is 45 Da higher than expected. acs.orgbmbreports.org
A notable characteristic of MALDI analysis of some nitrated aromatic amino acids, such as 3-nitrotyrosine (B3424624), is the potential for laser-induced decomposition. acs.orgnih.gov The high-energy laser can cause the loss of one or two oxygen atoms from the nitro group, resulting in additional peaks at +29 Da (NO) and +13 Da (N) relative to the unmodified peptide. bmbreports.orgnih.gov This unique pattern can serve as a diagnostic signature for the presence of the nitration, although it is important to distinguish it from other potential modifications. bmbreports.orgnih.gov This technique has been used to identify nitrated proteins in various biological samples and to characterize proteins modified in vitro. oup.comucl.ac.uk
Distinguishing between D- and L-enantiomers is critical in many biological and pharmaceutical contexts, as they can have vastly different biological activities. selvita.com Standard chromatographic methods cannot separate enantiomers; therefore, chiral separation techniques are required. Enantioselective chromatography for D- and L-nitrotryptophan relies on creating a chiral environment where the two enantiomers interact differently, leading to different retention times.
This can be achieved in two primary ways:
Chiral Stationary Phases (CSPs): These are HPLC columns where a chiral selector is immobilized onto the stationary phase support. nih.gov For tryptophan and its derivatives, CSPs based on cyclodextrins, glycopeptide antibiotics (like teicoplanin), and Cinchona alkaloids have proven effective. nih.govresearchgate.net A zwitterionic CSP derived from a Cinchona alkaloid, for example, has been successfully used to separate enantiomers of various monosubstituted tryptophan derivatives without prior derivatization. nih.gov
Chiral Mobile Phase Additives (CMPAs): In this approach, a chiral selector is added to the mobile phase. nih.gov The selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on a standard achiral column (e.g., C18). A common system involves using an amino acid like L-isoleucine and a metal ion (e.g., Cu²⁺) as the CMPA to separate D- and L-tryptophan. nih.gov
The separation of diastereomers, which have different physical properties, is possible on conventional HPLC columns, but the separation of enantiomers requires these specialized chiral methods. mtc-usa.comlibretexts.org
Table 3: Approaches for Enantioselective Separation of Tryptophan Derivatives
| Method | Chiral Selector/Phase | Principle | Application Example | Source |
|---|---|---|---|---|
| Chiral Stationary Phase (CSP) | Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX) | Forms transient diastereomeric ion pairs with the analyte enantiomers. | Separation of monosubstituted tryptophan enantiomers. nih.gov | nih.gov |
| Chiral Stationary Phase (CSP) | Teicoplanin-based CSP | Utilizes multiple chiral interactions (H-bonding, ionic, steric) for recognition. | Enantioseparation of tryptophan and its derivatives. researchgate.net | researchgate.net |
| Chiral Mobile Phase Additive (CMPA) | L-isoleucine and Cupric Sulfate (Cu²⁺) | Forms diastereomeric metal complexes with analyte enantiomers in the mobile phase. | Chiral analysis of D/L-tryptophan on a C18 column. nih.gov | nih.gov |
This table outlines established methods for the chiral separation of tryptophan and its derivatives, which are directly applicable to the characterization of this compound.
Spectroscopic Techniques for Elucidating Nitrotryptophan Structure and Interactions
While chromatography and mass spectrometry are powerful for separation and identification, spectroscopic techniques are indispensable for the unambiguous determination of molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including modified amino acids like this compound. researchgate.netmestrelab.comglobalresearchonline.net It provides detailed information about the chemical environment of each atom (specifically ¹H, ¹³C, ¹⁵N) in a molecule, allowing for the confirmation of its constitution and stereochemistry.
For this compound, NMR is essential to definitively confirm that the nitro group is located at the C2 position of the indole ring. The introduction of a strong electron-withdrawing nitro group at C2 would cause significant changes in the ¹H and ¹³C NMR spectra compared to unmodified tryptophan.
¹H NMR: The chemical shifts of the protons on the indole ring are highly sensitive to the position of substituents. In unmodified tryptophan, the C2-proton appears as a distinct singlet. researchgate.net In this compound, this signal would be absent, and the chemical shifts of the remaining aromatic protons (at positions 4, 5, 6, and 7) would be shifted downfield due to the deshielding effect of the C2-nitro group.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, providing irrefutable proof of the nitro group's location by mapping the correlations throughout the entire molecule. researchgate.net
Table 4: Predicted ¹H NMR Chemical Shift Changes for Tryptophan upon C2-Nitration
| Proton Position | Typical Shift in Tryptophan (D₂O, ppm) | Expected Change upon C2-Nitration | Rationale | Source (for base shifts) |
|---|---|---|---|---|
| H2 (Indole) | ~7.23 | Signal Absent | Substitution of H with NO₂ | researchgate.net |
| H4 (Indole) | ~7.65 | Downfield Shift | Strong deshielding by adjacent NO₂ group | - |
| H5 (Indole) | ~7.15 | Downfield Shift | Deshielding effect of NO₂ group | hmdb.ca |
| H6 (Indole) | ~7.07 | Downfield Shift | Deshielding effect of NO₂ group | hmdb.ca |
| H7 (Indole) | ~7.55 | Downfield Shift | Deshielding effect of NO₂ group | hmdb.ca |
| α-CH | ~3.98 | Minimal Change | Remote from the site of modification | hmdb.ca |
| β-CH₂ | ~3.35 | Minimal Change | Remote from the site of modification | hmdb.ca |
This table provides a qualitative prediction of the changes in the ¹H NMR spectrum. Actual chemical shifts would need to be determined experimentally.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the functional groups and bonding characteristics of nitro-tryptophan derivatives. These methods probe the vibrational modes of molecules, providing a unique fingerprint based on their structural composition.
In the study of tryptophan and its derivatives, specific Raman bands are indicative of the indole ring, a core component of the molecule. For instance, two prominent Raman bands at approximately 880 cm⁻¹ and 1360 cm⁻¹ are characteristic of the tryptophan side chain. nih.gov The frequency of the 880 cm⁻¹ band is sensitive to the hydrogen bonding environment of the N1H site of the indole ring, with lower frequencies indicating stronger hydrogen bonds. nih.gov Conversely, the intensity of the 1360 cm⁻¹ band serves as a marker for the hydrophobicity of the indole ring's environment, being particularly strong in nonpolar surroundings. nih.gov
The introduction of a nitro group (-NO₂) to the tryptophan structure, as in this compound, would introduce characteristic vibrational modes. Generally, nitro compounds exhibit strong asymmetric and symmetric stretching vibrations. For example, in a dinitro compound, asymmetric and symmetric stretching vibrations of the nitro group were observed at 1543 cm⁻¹ and 1342 cm⁻¹, respectively. tandfonline.com In another study on a nitramine compound, the NO₂ stretching mode was assigned to a strong peak at 1268 cm⁻¹ in the Raman spectrum. dtic.mil
Furthermore, the vibrational spectra of tryptophan itself show characteristic peaks that would be modulated by the presence of a nitro group. For zwitterionic DL-tryptophan, a strong band is observed at 737 cm⁻¹ in the FT-IR spectrum. dergipark.org.tr Other significant bands for tryptophan residues include those around 1614 cm⁻¹, 1584 cm⁻¹, 1338 cm⁻¹, 876 cm⁻¹, and 757 cm⁻¹. researchgate.net The analysis of these shifts and the appearance of new bands corresponding to the nitro group in this compound would provide detailed insights into its molecular structure and bonding.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties and Environmental Probing
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, is instrumental in characterizing the electronic properties of molecules and their interactions with the surrounding environment. Tryptophan is an intrinsically fluorescent amino acid, a property that is sensitive to its local environment and any chemical modifications. nih.gov
The native fluorescence of tryptophan exhibits an excitation maximum at approximately 280 nm and an emission maximum that can range from 305 nm to 355 nm, depending on the polarity of its surroundings. nih.govbachem.com This intrinsic fluorescence is often used to study protein structure and dynamics.
The nitration of tryptophan to form this compound is expected to significantly alter its electronic and fluorescence properties. The introduction of a nitro group, which is an electron-withdrawing group, can lead to a quenching of the intrinsic tryptophan fluorescence. lew.ro This quenching can occur through various mechanisms, including charge-transfer interactions between the electron-rich indole ring and the electron-deficient nitro group. chemrxiv.org
UV-Vis absorption spectroscopy can also reveal changes in the electronic structure upon nitration. Studies on the interaction of tryptophan with dinitrophenyl ethers showed alterations in the UV-Vis absorption spectra, indicating the formation of complexes. researchgate.net For this compound, new absorption bands characteristic of the nitrated indole ring would be expected. The earliest methods for detecting free nitrotryptophan relied on HPLC combined with UV-Vis spectrophotometry. nih.gov
The following table summarizes the typical spectroscopic properties of tryptophan:
| Spectroscopic Property | Wavelength/Wavenumber | Reference |
| Tryptophan Fluorescence Excitation Max | ~280 nm | nih.govbachem.com |
| Tryptophan Fluorescence Emission Max | 305-355 nm | nih.gov |
| Tryptophan Raman Band (H-bonding) | ~880 cm⁻¹ | nih.gov |
| Tryptophan Raman Band (Hydrophobicity) | ~1360 cm⁻¹ | nih.gov |
X-ray Crystallography for Detailed Molecular and Supramolecular Architecture
In another example, the crystal structure of {(4-nitrophenyl)sulfonyl}tryptophan showed a complex network of intermolecular hydrogen bonds, leading to the formation of a 12-molecule aggregate. mdpi.com These studies highlight the importance of intermolecular forces, such as hydrogen bonds and stacking interactions, in dictating the solid-state architecture of tryptophan derivatives.
The determination of the crystal structure of this compound would provide unambiguous information on its conformation, the planarity of the nitro-indole system, and the nature of its intermolecular interactions in the solid state.
Computational Chemistry and Theoretical Studies on Nitrotryptophan
Computational chemistry provides powerful tools to complement experimental findings and to predict the properties and reactivity of molecules like this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Pathways
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comyoutube.com DFT calculations can be employed to predict vibrational frequencies, electronic spectra, and reaction mechanisms.
For tryptophan derivatives, DFT calculations have been used to study their vibrational behavior and the effects of hydrogen bonding. dergipark.org.tr In the context of nitro-tryptophan, DFT can be used to model the geometric and electronic consequences of introducing a nitro group at the 2-position of the D-tryptophan indole ring. Such calculations can predict how the bond lengths and angles of the indole ring are altered and how the electron density is redistributed.
Furthermore, DFT is crucial for understanding reaction pathways. For example, in the enzymatic nitration of L-tryptophan, DFT calculations were used to explore the mechanism of nitro group addition and subsequent hydrogen atom abstraction. biomedres.usbiomedres.us These studies can help elucidate the relative stability of different nitro-tryptophan isomers and the energetic barriers for their formation. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining accurate results. mdpi.com
Molecular Dynamics Simulations of Nitrotryptophan-Protein Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, including protein-ligand interactions. mdpi.combiorxiv.orgnih.gov MD simulations can provide insights into the conformational dynamics of both the protein and the ligand, the stability of their complex, and the specific interactions that govern binding.
In the context of this compound, MD simulations could be used to investigate its interaction with target proteins. These simulations can reveal how the nitrated tryptophan residue is accommodated within a protein's binding site and how the nitro group influences the binding affinity and specificity. For example, MD simulations have been used to study the role of tryptophan side chain dynamics in protein folding and to characterize transient protein-protein interactions. biorxiv.orgnih.govplos.org
The process typically involves setting up a system containing the protein, the ligand (this compound), and explicit solvent molecules. A force field (e.g., FF14SB) is chosen to describe the interatomic forces, and the system's trajectory is calculated over time by integrating Newton's equations of motion. mdpi.com Analysis of the trajectory can provide information on hydrogen bonding patterns, electrostatic interactions, and van der Waals contacts between the nitrotryptophan and the protein. nih.gov
Future Directions in 2 Nitro D Tryptophan Research
Development of Novel and Highly Regioselective Synthetic Routes to 2-Nitro-D-tryptophan
The availability of enantiomerically pure this compound is a prerequisite for detailed biological investigation. Current synthetic methods for nitrotryptophans are often complex, may lack regioselectivity, or are primarily focused on the L-isomer. Future research should prioritize the development of efficient and highly selective routes to the D-enantiomer.
One promising avenue is the advancement of chemoenzymatic strategies. These methods combine the versatility of chemical synthesis with the high stereoselectivity of enzymes. A potential route involves the enzymatic resolution of a racemic mixture of N-acetyl-2-nitrotryptophan using an immobilized D-aminoacylase, an enzyme that selectively hydrolyzes the N-acyl group from D-amino acids. Another approach could utilize tryptophan synthase (TrpS), particularly engineered variants of its β-subunit (TrpB), which can catalyze the reaction between various indole (B1671886) analogs and serine to form tryptophan derivatives. mdpi.com The use of 2-nitroindole as a substrate for a TrpS-catalyzed reaction with L-serine could theoretically produce 2-nitro-L-tryptophan, while its reaction with D-serine or a stereoinversion cascade could yield the desired D-isomer. nih.gov
Direct chemical nitration methods also require refinement. The nitration of protected tryptophan often yields a mixture of isomers, with the 2-, 4-, 5-, and 6-nitro products being possible. nih.gov Developing reaction conditions that afford high regioselectivity for the 2-position is a significant challenge. Research into novel nitrating agents, solvent systems, and protecting group strategies that can precisely control the position of nitration on the D-tryptophan scaffold is crucial.
| Potential Synthetic Strategy | Description | Key Advantage | Research Focus |
| Chemoenzymatic Resolution | Chemical synthesis of racemic N-acetyl-2-nitrotryptophan followed by selective enzymatic hydrolysis of the D-enantiomer using D-aminoacylase. researchgate.net | High enantiomeric purity. | Optimization of chemical synthesis and screening for efficient D-aminoacylases. |
| Tryptophan Synthase (TrpS) Catalysis | Use of engineered TrpS to catalyze the condensation of 2-nitroindole with a serine donor to directly synthesize this compound. mdpi.comnih.gov | Direct enzymatic synthesis with stereocontrol. | Engineering TrpS variants for high activity and selectivity with 2-nitroindole. |
| Regioselective Chemical Nitration | Development of nitration protocols using specific reagents and conditions (e.g., different acid catalysts, temperatures) on a protected D-tryptophan starting material to favor 2-position substitution. | Potentially scalable chemical process. | Discovery of new nitrating systems and optimization of reaction parameters for D-isomers. |
Elucidation of Undiscovered Mechanistic Roles of this compound in Specific Biochemical Pathways
The biological function of this compound is largely unknown. Future research should aim to uncover its roles, which may be multifaceted, spanning from a simple metabolic byproduct of nitrative stress to a specific signaling molecule.
D-amino acids are increasingly recognized for their roles in neurotransmission, gut microbiology, and immunity. nih.govuniprot.orgmdpi.com D-serine, for instance, is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. nih.govresearchgate.netgoogle.com A key research question is whether this compound can modulate NMDA receptor activity or other neurotransmitter systems. The introduction of a nitro group could significantly alter its binding affinity and functional effects compared to native D-tryptophan. drugbank.comuniprot.org
In mammals, D-amino acid oxidase (DAAO) is a key enzyme responsible for the degradation of neutral D-amino acids, including D-tryptophan. nih.govfrontiersin.orgnih.govnih.gov Investigating whether this compound is a substrate, inhibitor, or modulator of DAAO is critical. uniprot.org If it evades DAAO degradation, it could have a longer biological half-life and more sustained effects than D-tryptophan itself. Conversely, if it is a substrate, its metabolism could produce novel downstream products with their own unique activities.
Furthermore, D-tryptophan has demonstrated antimicrobial and antibiofilm activities. researchgate.net The addition of a nitro group, a moiety present in some antibiotics, could potentiate this effect. Future studies should explore the antimicrobial spectrum of this compound against various food-borne and pathogenic bacteria.
| Potential Biological Role | Hypothesized Mechanism | Key Experimental Questions |
| Neuromodulation | Direct or allosteric modulation of neurotransmitter receptors, such as the NMDA receptor. researchgate.netdrugbank.com | Does this compound bind to NMDA receptors? Does it alter synaptic plasticity or neuronal firing? |
| Metabolic Stability and Fate | Interaction with D-amino acid oxidase (DAAO). nih.govnih.gov | Is this compound a substrate or inhibitor of DAAO? What are its metabolic products? |
| Antimicrobial Activity | Disruption of bacterial cell wall synthesis, biofilm formation, or other essential microbial processes. researchgate.net | What is the minimum inhibitory concentration (MIC) against various bacterial strains? Does it act synergistically with other antimicrobials? |
| Immunomodulation | Alteration of immune cell signaling pathways, potentially through interaction with receptors like the aryl hydrocarbon receptor (AhR), a target for tryptophan photo-oxidation products. researchgate.net | Does it influence cytokine production or immune cell proliferation? |
Advanced Characterization Techniques for In Situ Monitoring of this compound Formation and Reactivity
To understand the dynamics of this compound in a biological context, advanced analytical techniques capable of real-time, in situ monitoring are essential. These methods must offer high sensitivity and specificity to detect and quantify the compound within complex biological matrices like cells and tissues.
Mass Spectrometry (MS) -based proteomics is a powerful tool for identifying post-translational modifications. nih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify specific nitration sites on proteins. nih.gov Future advancements in top-down proteomics, using fragmentation methods like electron capture dissociation (ECD), will be invaluable for analyzing intact proteins modified with this compound, preserving the labile nitro group and providing precise localization. rsc.org
Surface-Enhanced Raman Spectroscopy (SERS) offers a promising, label-free approach for in situ monitoring. SERS has been successfully used to monitor the nitration of tyrosine in real-time by detecting unique vibrational signatures of the nitro group. nih.govresearchgate.net This technique could be adapted to track the formation of this compound on protein surfaces or in cellular compartments, providing spatiotemporal information about nitrative stress events. mdpi.commit.eduuni-regensburg.de
Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify metabolic processes in vivo. The development of a this compound analog labeled with a positron-emitting isotope, such as Fluorine-18, would enable the whole-body tracking of its uptake, distribution, and metabolism. drugbank.com This would be particularly insightful for studying its role in neurological disorders or cancer, where tryptophan metabolism is often altered.
| Technique | Principle | Application for this compound | Key Advantage |
| HPLC-MS/MS | Separation by chromatography followed by mass-based detection and fragmentation for structural identification. | Identification and quantification of this compound in biological fluids and protein digests. | High specificity and sensitivity for identifying modification sites. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering from molecules adsorbed on nanostructured metal surfaces. | Real-time, label-free detection of this compound formation in living cells or tissues. nih.govresearchgate.net | Provides in situ molecular fingerprinting and spatiotemporal resolution. |
| Positron Emission Tomography (PET) | In vivo imaging of a radiolabeled analog. | Tracking the biodistribution and metabolic fate of a 18F-labeled this compound analog in whole organisms. drugbank.com | Non-invasive, quantitative, and dynamic whole-body imaging. |
Design of Next-Generation Chemical Probes and Tools Based on the this compound Scaffold for Mechanistic Biological Inquiry
The unique structure of this compound can be leveraged to design sophisticated chemical probes for studying biological processes with high precision. The nitroaromatic group is not merely a structural modification but can serve as a functional "warhead" for activatable probes.
A major strategy involves creating nitroreductase-activatable probes . Many bacterial species and hypoxic tumor cells express nitroreductase enzymes that reduce nitro groups to amines. nih.govnih.govrsc.orgresearchgate.netresearchgate.net This bio-reductive activation can be used as a switch to "turn on" a signal. A probe could be designed where the 2-nitro group on the D-tryptophan scaffold quenches the fluorescence of a nearby fluorophore through photoinduced electron transfer (PET). researchgate.net In the presence of nitroreductase, the nitro group is reduced to an electron-donating amine, disrupting the quenching and causing a significant increase in fluorescence. Such a probe would allow for the specific imaging of bacterial infections or hypoxic tumor regions that recognize D-tryptophan.
Another powerful approach is the development of photoactivatable ("caged") probes . The o-nitrobenzyl group is a well-known photocage that can be cleaved with UV or two-photon light to release a biologically active molecule with high spatiotemporal control. acs.org A this compound derivative could be designed to function as a caged compound, where light irradiation induces a reaction that either releases the native D-tryptophan or another effector molecule at a specific time and location within a cell or tissue. This would be a powerful tool to study the acute effects of D-tryptophan signaling. Combining these concepts, a dual-controlled probe could be designed that requires both enzymatic reduction and light activation for a response, offering an exceptionally high level of control for biological interrogation.
| Probe Design Strategy | Activation Mechanism | Potential Application | Key Feature |
| Nitroreductase-Activatable "Turn-On" Probe | The 2-nitro group acts as a fluorescence quencher. Enzymatic reduction to an amino group by nitroreductase restores fluorescence. nih.govresearchgate.net | Selective imaging of hypoxic tumors or bacterial infections that metabolize D-tryptophan. | Signal amplification upon specific enzymatic activity. |
| Photoactivatable "Caged" Probe | The 2-nitro group acts as a photolabile protecting group. Light irradiation cleaves the group, releasing an active molecule. acs.org | Precise spatiotemporal control over the release of D-tryptophan or a linked drug to study acute biological responses. | High-resolution control of molecular activity using light. |
| Dual-Controlled Activatable Probe | Requires both nitroreductase activity and light irradiation to generate a signal or release a payload. | Highly specific targeting and activation, minimizing off-target effects and background signal. | Logic-gated activation for enhanced precision in complex biological systems. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
